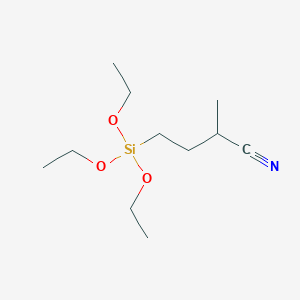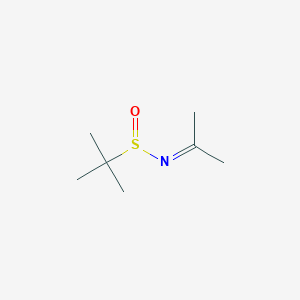
(R)-2-Methyl-N-(1-methylethylidene)-2-propanesulfinamide
Vue d'ensemble
Description
(R)-2-Methyl-N-(1-methylethylidene)-2-propanesulfinamide, also known as (R)-Methylpropylsulfinamide, is a chiral sulfinamide compound used in a variety of scientific research applications. It is widely used in the field of chemistry as a chiral auxiliary, and is also commonly used in the fields of biochemistry and physiology as a chiral reagent. This compound has been used in a variety of lab experiments and studies, and has been found to have many biochemical and physiological effects.
Applications De Recherche Scientifique
(R)-Methylpropylsulfinamide is used in a variety of scientific research applications. It is widely used in the field of chemistry as a chiral auxiliary, and is also commonly used in the fields of biochemistry and physiology as a chiral reagent. In biochemistry, (R)-Methylpropylsulfinamide has been used to study the stereoselective synthesis of amino acids, peptides, and nucleotides. In physiology, it has been used to study the stereoselective synthesis of hormones and other biologically active compounds.
Mécanisme D'action
(R)-Methylpropylsulfinamide acts as a chiral catalyst in the synthesis of a variety of compounds, including amino acids, peptides, nucleotides, and hormones. It works by binding to the substrate and forming an intermediate complex. This intermediate complex is then attacked by a nucleophile, which leads to the formation of the desired product.
Biochemical and Physiological Effects
(R)-Methylpropylsulfinamide has been found to have a variety of biochemical and physiological effects. It has been found to be an effective chiral reagent for the synthesis of a variety of compounds, including amino acids, peptides, nucleotides, and hormones. It has also been found to have an inhibitory effect on the activity of enzymes, such as cytochrome P450, and to have an effect on the activity of certain hormones, such as testosterone.
Avantages Et Limitations Des Expériences En Laboratoire
(R)-Methylpropylsulfinamide has several advantages and limitations for use in lab experiments. One advantage is that it is a simple, efficient, and cost-effective synthesis method. Additionally, it has been found to be an effective chiral reagent for the synthesis of a variety of compounds. However, it has also been found to have an inhibitory effect on the activity of certain enzymes, such as cytochrome P450, and to have an effect on the activity of certain hormones, such as testosterone. Therefore, it is important to consider these effects when using (R)-Methylpropylsulfinamide in lab experiments.
Orientations Futures
There are a variety of potential future directions for (R)-Methylpropylsulfinamide research. One potential direction is to further investigate its effects on enzymes and hormones. Additionally, further research could be done to investigate its potential applications in drug design and synthesis. Furthermore, research could be done to explore its potential use as a chiral reagent in the synthesis of other compounds, such as carbohydrates, lipids, and proteins. Finally, research could be done to investigate its potential use as a catalyst in the synthesis of pharmaceuticals.
Propriétés
IUPAC Name |
2-methyl-N-propan-2-ylidenepropane-2-sulfinamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H15NOS/c1-6(2)8-10(9)7(3,4)5/h1-5H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KYRSHIKXZUFBKT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=NS(=O)C(C)(C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H15NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
161.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(R)-2-Methyl-N-(propan-2-ylidene)propane-2-sulfinamide | |
Synthesis routes and methods
Procedure details





Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-(3-(3-Bromopyrazolo[1,5-a]pyrimidin-7-yl)phenyl)-3-(trifluoromethyl)benzamide](/img/structure/B6323968.png)

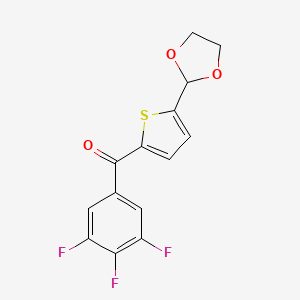

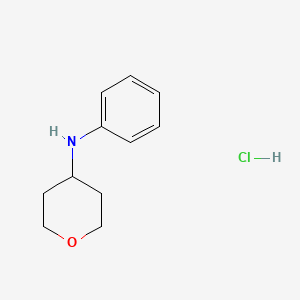
![6-Methyl-5H-pyrrolo[2,3-b]pyrazine](/img/structure/B6324004.png)
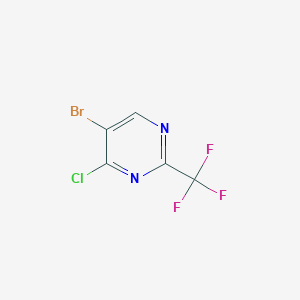


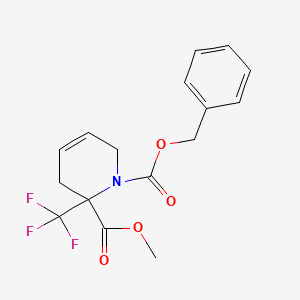
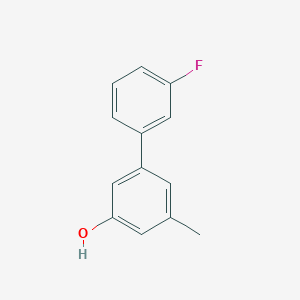
![2-{3-[2-(3-Chloropropyl)-1,3-dioxolan-2-yl]phenyl}-5,5-dimethyl-1,3,2-dioxaborinane](/img/structure/B6324048.png)
